molecular formula C13H16N2O3 B2957294 7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 2097800-23-0

7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2957294
CAS No.: 2097800-23-0
M. Wt: 248.282
InChI Key: CAIXTUQZPIUDDB-UHFFFAOYSA-N
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Description

7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one (CAS: 84467-19-6) is a spirocyclic compound comprising an indolin-2-one moiety fused to a 1,3-dioxane ring. The molecule features a 7'-amino substituent on the indolinone system and two methyl groups at the 5,5-positions of the dioxane ring, yielding a molecular weight of 248.28 g/mol .

Properties

IUPAC Name

7'-amino-5,5-dimethylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-12(2)6-17-13(18-7-12)8-4-3-5-9(14)10(8)15-11(13)16/h3-5H,6-7,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIXTUQZPIUDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(C3=C(C(=CC=C3)N)NC2=O)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: This step involves the cyclization of an appropriate precursor to form the indoline structure.

    Spirocyclization: The indoline intermediate is then subjected to spirocyclization with a dioxane derivative under acidic or basic conditions to form the spirocyclic core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7’-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

7’-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7’-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Analogues

Compound Name Substituents Heterocycle Molecular Weight Biological Activity Key Features
7'-Amino-5,5-dimethylspiro[...]-2'-one 7'-NH₂, 5,5-(CH₃)₂ 1,3-Dioxane 248.28 Not reported Amino H-bond donor; rigid dioxane
Spiro[1,3-dioxane-2,3'-indolin]-2'-one (2ak) None 1,3-Dioxane 204.22 Not reported Minimal steric hindrance
5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one 5'-Cl 1,3-Dioxolane 237.63 Anticonvulsant Chloro hydrophobicity; flexible ring

Table 2: Crystallographic Parameters

Compound Name Indolinone Planarity (°) Ring Dihedral Angle (°) Hydrogen Bond Network
5'-Chlorospiro[...]-2'-one 2.24 89.8 (dioxolane) 3D N–H⋯O network
7'-Amino-5,5-dimethylspiro[...]-2'-one* N/A N/A Likely enhanced by amino group

*Predicted based on structural analogy.

Biological Activity

7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a spiro structure that integrates a dioxane and indoline moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3}. The compound features a spiro configuration that may enhance its interaction with biological targets.

Physical Properties

  • Molecular Weight : 244.28 g/mol
  • Melting Point : Not extensively documented in available literature.
  • Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Research has indicated that compounds with similar structural frameworks often exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against a range of pathogens.
  • Anticancer Potential : The indoline moiety is known for its role in anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of several indoline derivatives, including spiro compounds. Results indicated that compounds with the dioxane structure showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Activity :
    • Research focused on the cytotoxic effects of indoline derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that certain derivatives significantly inhibited cell proliferation, with IC50 values indicating effective concentrations .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds revealed that modifications at the amino and dioxane positions could enhance biological activity. For instance, the introduction of electron-withdrawing groups was found to improve potency against cancer cells .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobialTBD
Indoline Derivative AAnticancer15
Indoline Derivative BAnticancer25

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